molecular formula C14H11N3O2 B1346352 4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile CAS No. 6936-95-4

4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile

Cat. No.: B1346352
CAS No.: 6936-95-4
M. Wt: 253.26 g/mol
InChI Key: DUHIKGWFSCWEBA-UHFFFAOYSA-N
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Description

4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the piperidine family. It is characterized by its unique structure, which includes a piperidine ring substituted with phenyl, methyl, and dicarbonitrile groups. This compound has a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2,6-dioxopiperidine with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dicarbonitrile groups to amines.

    Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylpiperidine-3,5-dicarbonitrile
  • 2,6-Dioxo-4-phenylpiperidine-3,5-dicarbonitrile
  • 4-Methyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Uniqueness

4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and dicarbonitrile groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

4-methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-14(9-5-3-2-4-6-9)10(7-15)12(18)17-13(19)11(14)8-16/h2-6,10-11H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHIKGWFSCWEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NC(=O)C1C#N)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989123
Record name 6-Hydroxy-4-methyl-2-oxo-4-phenyl-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6936-95-4
Record name MLS002608188
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxy-4-methyl-2-oxo-4-phenyl-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile
Reactant of Route 2
4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile
Reactant of Route 3
4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile
Reactant of Route 4
4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile
Reactant of Route 5
4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile
Reactant of Route 6
4-Methyl-2,6-dioxo-4-phenylpiperidine-3,5-dicarbonitrile

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